L-Methionine is primarily obtained from dietary sources such as meat, fish, dairy products, and certain nuts and seeds. It can also be produced via fermentation processes using specific bacterial strains or through chemical synthesis methods. The isotopically labeled version is often synthesized for research purposes.
L-Methionine belongs to the class of sulfur-containing amino acids and is classified as an essential amino acid because it cannot be synthesized by the human body and must be obtained from food.
L-Methionine can be synthesized through several methods:
The fermentation process typically involves:
L-Methionine has a molecular formula of C5H11NO2S. The structure consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a sulfur-containing side chain (-CH2-CH(S)-CH3), and a hydrogen atom.
The isotopically labeled version (2,3,3,4,4-D5; Methyl-D3) incorporates deuterium atoms at specific positions in the methionine molecule, which can be utilized in metabolic studies and tracer experiments.
L-Methionine participates in various biochemical reactions:
The conversion of L-methionine to SAM can be represented by the reaction:
This reaction is catalyzed by adenosylmethionine synthetase .
L-Methionine's primary mechanism involves its role as a methyl donor through SAM formation. This process is essential for numerous biological functions, including gene expression regulation and protein modification.
Studies indicate that variations in L-methionine levels can affect methylation patterns in DNA, potentially influencing gene expression and cellular function .
L-Methionine has several scientific applications:
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